molecular formula C36H50O8 B1150645 Doramectin aglycone

Doramectin aglycone

Cat. No.: B1150645
M. Wt: 610.8 g/mol
InChI Key: SHRUSRJMZSPNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doramectin aglycone is a derivative of doramectin, which is a potent veterinary antiparasitic drug. This compound is produced by the hydrolysis of the disaccharide unit of doramectin. It is known for its inhibitory effects on nematode larval development but lacks paralytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doramectin aglycone is synthesized through the acid degradation of doramectin. The hydrolysis process involves breaking down the disaccharide unit of doramectin, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound involves the fermentation of Streptomyces avermitilis, followed by the hydrolysis of doramectin. The fermentation process is optimized to enhance the yield of doramectin, which is then subjected to acid hydrolysis to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Doramectin aglycone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Doramectin aglycone has several scientific research applications, including:

Mechanism of Action

Doramectin aglycone exerts its effects by inhibiting the development of nematode larvae. It targets the glutamate-gated chloride ion channels in nematodes, leading to increased permeability of chloride ions and hyperpolarization of nerve cells. This results in the paralysis and death of the parasites .

Comparison with Similar Compounds

    Ivermectin: Another derivative of avermectin, used as an antiparasitic agent.

    Abamectin: A derivative of avermectin, used in agriculture as an insecticide.

    Selamectin: A derivative of avermectin, used as a veterinary antiparasitic agent.

Uniqueness of Doramectin Aglycone: this compound is unique due to its specific inhibitory effects on nematode larval development without causing paralysis. This makes it a valuable compound for studying the mechanisms of antiparasitic agents and developing new drugs .

Properties

Molecular Formula

C36H50O8

Molecular Weight

610.8 g/mol

IUPAC Name

2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3

InChI Key

SHRUSRJMZSPNGG-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O

Appearance

White solid

Origin of Product

United States

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